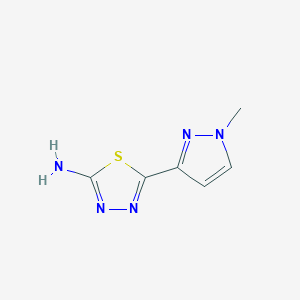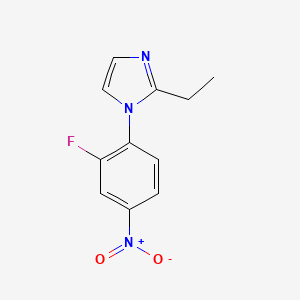![molecular formula C19H12Cl3N3O5 B10902795 N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B10902795.png)
N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorinated and nitro-substituted aromatic rings, a furan ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide intermediate: This step involves the reaction of 2-(2,5-dichlorophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with 5-(2-chloro-4-nitrophenyl)-2-furaldehyde in the presence of an acid catalyst to form the final product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(Z)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE
- N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-THIENYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-{(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(2,5-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of chlorinated and nitro-substituted aromatic rings, furan ring, and hydrazide functional group. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.
Properties
Molecular Formula |
C19H12Cl3N3O5 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(2,5-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C19H12Cl3N3O5/c20-11-1-5-15(21)18(7-11)29-10-19(26)24-23-9-13-3-6-17(30-13)14-4-2-12(25(27)28)8-16(14)22/h1-9H,10H2,(H,24,26)/b23-9- |
InChI Key |
LSJKCNYEQIAUQY-AQHIEDMUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N\NC(=O)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NNC(=O)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902720.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10902721.png)
![2-(4-tert-butylphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10902728.png)
![3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902730.png)
![(5Z)-1,4-dimethyl-5-{[2-(3-methylphenyl)hydrazinyl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10902731.png)

![N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10902745.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one](/img/structure/B10902747.png)
![(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902749.png)
![4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10902765.png)
![Methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B10902766.png)
![2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate](/img/structure/B10902769.png)
![2-amino-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10902774.png)

